molecular formula C3H6Cl2Si B090890 Dichloromethylvinylsilane CAS No. 124-70-9

Dichloromethylvinylsilane

Cat. No.: B090890
CAS No.: 124-70-9
M. Wt: 141.07 g/mol
InChI Key: YLJJAVFOBDSYAN-UHFFFAOYSA-N
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Description

Dichloromethylvinylsilane, also known as methylvinyldichlorosilane, is an organosilicon compound with the molecular formula C₃H₆Cl₂Si. It is a colorless to light yellow liquid that is highly reactive and sensitive to moisture. This compound is widely used in the synthesis of various organosilicon materials, including silicones and silicon-based polymers .

Safety and Hazards

Dichloromethylvinylsilane is considered hazardous. It is highly flammable and can cause severe skin burns and eye damage . It is also toxic if inhaled . It reacts violently with water . In case of contact, immediate medical attention is required .

Mechanism of Action

Target of Action

Dichloromethylvinylsilane is primarily used as a precursor in the synthesis of organosilicon compounds, which are widely used in the production of silicones . The primary targets of this compound are the molecules and structures that are involved in the synthesis of these organosilicon compounds.

Mode of Action

This compound reacts with dimethylsulphide borane to form organosilylborane . This reaction is a key step in the synthesis of organosilicon compounds. The resulting organosilylborane can then be further processed to form various organosilicon compounds.

Result of Action

The primary result of this compound’s action is the formation of organosilylborane, which can then be further processed to form various organosilicon compounds . These compounds have a wide range of applications, including the production of silicones.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloromethylvinylsilane can be synthesized through the reaction of methyltrichlorosilane with vinylmagnesium bromide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product .

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of methyltrichlorosilane with vinylmagnesium bromide. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: Dichloromethylvinylsilane is unique due to its combination of a vinyl group and two chlorine atoms, which provides a balance of reactivity and stability. This makes it particularly useful in the synthesis of specialized organosilicon materials .

Properties

IUPAC Name

dichloro-ethenyl-methylsilane
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InChI

InChI=1S/C3H6Cl2Si/c1-3-6(2,4)5/h3H,1H2,2H3
Source PubChem
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InChI Key

YLJJAVFOBDSYAN-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C[Si](C=C)(Cl)Cl
Source PubChem
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Molecular Formula

C3H6Cl2Si
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Related CAS

29763-18-6
Record name Silane, dichloroethenylmethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3027033
Record name Silane, dichloroethenylmethyl-
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Molecular Weight

141.07 g/mol
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Physical Description

Liquid, Colorless liquid with an acrid odor; [Alfa Aesar MSDS]
Record name Silane, dichloroethenylmethyl-
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CAS No.

124-70-9
Record name Methylvinyldichlorosilane
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Record name Dichloromethylvinylsilane
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Record name Methylvinyldichlorosilane
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Record name Silane, dichloroethenylmethyl-
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Record name Silane, dichloroethenylmethyl-
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Record name Dichloro(methyl)(vinyl)silane
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Record name DICHLOROMETHYLVINYLSILANE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichloromethylvinylsilane

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